

# spectroscopic data (NMR, Mass Spec) of 3-(3-Aminopropanoylamino)propanoic acid

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## Compound of Interest

Compound Name: 3-(3-Aminopropanoylamino)propanoic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-(3-Aminopropanoylamino)propanoic Acid**

## Introduction

**3-(3-Aminopropanoylamino)propanoic acid**, a dipeptide of  $\beta$ -alanine, represents a fundamental structural motif in various biologically active molecules and peptidomimetics. Its unambiguous identification and characterization are paramount for researchers in drug development, biochemistry, and materials science. This technical guide, intended for scientists and professionals in these fields, provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and provide a reliable framework for analysis.

## Molecular Structure and Properties

To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is essential. **3-(3-Aminopropanoylamino)propanoic acid** consists of two  $\beta$ -alanine units linked by an amide bond.

- Molecular Formula:  $C_6H_{12}N_2O_3$

- Molecular Weight: 160.17 g/mol
- IUPAC Name: 3-[(3-Aminopropanoyl)amino]propanoic acid

The structure contains multiple functional groups—a primary amine, a secondary amide, and a carboxylic acid—which dictate its chemical behavior and spectroscopic signature.

## Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio ( $m/z$ ) of ions. For a molecule like **3-(3-Aminopropanoylamino)propanoic acid**, Electrospray Ionization (ESI) is a preferred method due to its soft ionization nature, which typically keeps the molecule intact.

### Expected Mass Spectrum (Positive Ion Mode, ESI+)

In positive ion mode, the molecule is expected to be protonated, primarily at the basic nitrogen atoms.

- $[M+H]^+$ : The most abundant ion should be the protonated molecule, with an expected  $m/z$  of 161.09.
- $[M+Na]^+$ : The presence of sodium adducts is also common, resulting in a peak at  $m/z$  183.07.
- Fragmentation: Collision-induced dissociation (CID) of the  $[M+H]^+$  ion will lead to characteristic fragments. Peptide fragmentation typically occurs at the amide bond, producing b and y-type ions[1][2]. The fragmentation of  $\beta$ -alanine containing peptides has been studied and shows cleavage of the peptide backbone.[3][4][5]

Table 1: Predicted Mass Spectrometry Data (ESI+)

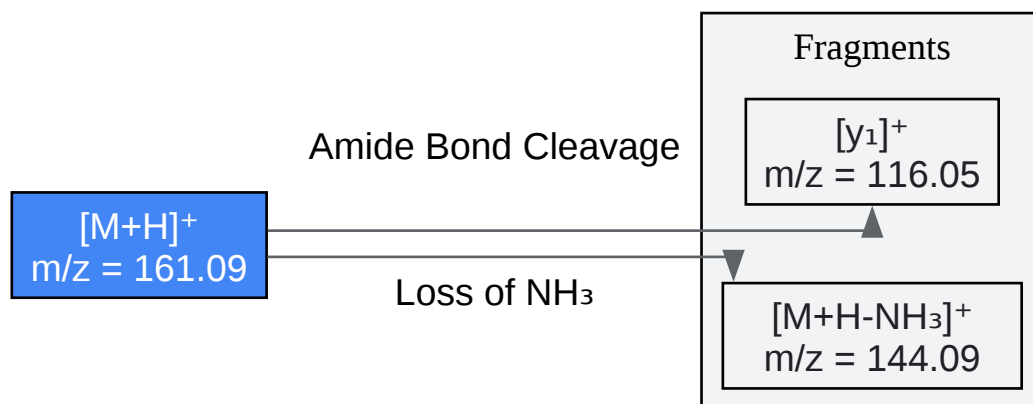
m/z (calculated)	Ion Species	Description
161.09	$[M+H]^+$	Protonated molecular ion
183.07	$[M+Na]^+$	Sodium adduct of the molecule
144.09	$[M+H-NH_3]^+$	Loss of ammonia from the N-terminus
116.05	$[y_1]^+$	Cleavage of the amide bond, C-terminal fragment
88.06	$[b_2-H_2O]^+$	N-terminal fragment with loss of water
72.06	[Internal fragment]	Resulting from C-C bond cleavage adjacent to the amine

## Experimental Protocol: ESI-MS

- **Sample Preparation:** Dissolve approximately 1 mg of **3-(3-Aminopropanoylamino)propanoic acid** in 1 mL of a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- **Data Acquisition (MS1):** Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to detect the molecular ions.
- **Data Acquisition (MS/MS):** Select the  $[M+H]^+$  ion (m/z 161.09) for collision-induced dissociation (CID) to generate a fragmentation spectrum, providing structural confirmation.
- **Data Processing:** Analyze the acquired spectra to identify the m/z values of the parent and fragment ions.

## Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway for the protonated molecule.



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Caption: Predicted ESI-MS/MS fragmentation of **3-(3-Aminopropanoylamino)propanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure in solution. Both  $^1H$  and  $^{13}C$  NMR provide complementary information about the carbon-hydrogen framework.

### $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Due to the symmetry of the two  $\beta$ -alanine units, the spectrum is expected to be relatively simple. The chemical shifts are predicted based on data for  $\beta$ -alanine[6][7][8][9] and general principles of peptide NMR.[10]

Predicted  $^1H$  NMR Spectrum (in  $D_2O$ ):

- ~3.4 ppm (triplet, 2H): Protons on the methylene group adjacent to the amide nitrogen (-CH<sub>2</sub>-NHCO-). The signal is a triplet due to coupling with the adjacent CH<sub>2</sub> group.
- ~3.2 ppm (triplet, 2H): Protons on the methylene group adjacent to the primary amine (-CH<sub>2</sub>-NH<sub>2</sub>). This signal is also a triplet.[\[7\]](#)
- ~2.6 ppm (triplet, 2H): Protons on the methylene group adjacent to the carboxylic acid (-CH<sub>2</sub>-COOH).[\[7\]](#)
- ~2.5 ppm (triplet, 2H): Protons on the methylene group adjacent to the carbonyl of the amide (-CH<sub>2</sub>-CO-NH-).

Note: In protic solvents like H<sub>2</sub>O or DMSO-d<sub>6</sub>, exchangeable protons (NH, NH<sub>2</sub>, COOH) would be visible. In D<sub>2</sub>O, these protons exchange with deuterium and their signals disappear.

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms. Predicted shifts are based on data for β-alanine[\[9\]](#) and propanoic acid.[\[11\]\[12\]\[13\]](#)

Predicted <sup>13</sup>C NMR Spectrum (in D<sub>2</sub>O):

- ~175 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
- ~172 ppm: Carbonyl carbon of the amide (-CO-NH-).
- ~39 ppm: Methylene carbon adjacent to the primary amine (-CH<sub>2</sub>-NH<sub>2</sub>).[\[9\]](#)
- ~36 ppm: Methylene carbon adjacent to the amide nitrogen (-CH<sub>2</sub>-NHCO-).[\[9\]](#)
- ~35 ppm: Methylene carbon adjacent to the carboxylic acid (-CH<sub>2</sub>-COOH).
- ~34 ppm: Methylene carbon adjacent to the amide carbonyl (-CH<sub>2</sub>-CO-NH-).

Table 2: Predicted NMR Spectroscopic Data (in D<sub>2</sub>O)

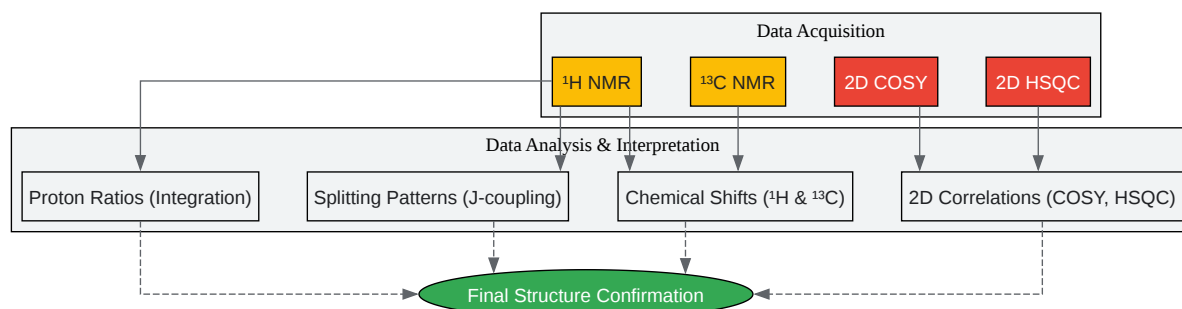
Atom Position	Predicted <sup>1</sup> H Shift (ppm), Multiplicity, Integration	Predicted <sup>13</sup> C Shift (ppm)
-CH <sub>2</sub> -NH <sub>2</sub>	~3.2, t, 2H	~39
-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>	~2.5, t, 2H	~34
-NH-CH <sub>2</sub> -	~3.4, t, 2H	~36
-CH <sub>2</sub> -COOH	~2.6, t, 2H	~35
-CO-NH-	-	~172
-COOH	-	~175

## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>) in an NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled <sup>13</sup>C spectrum using a standard pulse program. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
- **Data Processing:** Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to an internal standard (like TMS or DSS) or the residual solvent peak.[\[14\]](#)[\[15\]](#)

## Visualization: NMR Data Analysis Workflow

The following diagram outlines the logical workflow for assigning the structure using NMR data.



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Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.

## Conclusion

The spectroscopic data derived from Mass Spectrometry and NMR provide a definitive analytical fingerprint for **3-(3-Aminopropanoylamino)propanoic acid**. The molecular weight is confirmed by the  $[\text{M}+\text{H}]^+$  ion in the mass spectrum, with fragmentation patterns corroborating the dipeptide structure.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra reveal the precise arrangement of atoms through characteristic chemical shifts and coupling patterns consistent with two  $\beta$ -alanine units linked by an amide bond. This guide provides researchers with the foundational data and protocols necessary for the confident identification and quality assessment of this compound in a laboratory setting.

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